Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol
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Overview
Description
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound with the molecular formula C4H7BrO3S and a molecular weight of 215.07 g/mol. This compound is characterized by its bromine atom and the presence of a dioxo group on the tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol typically involves the bromination of tetrahydrothiophen-3-ol followed by oxidation to introduce the dioxo group. The reaction conditions include the use of bromine (Br2) as the brominating agent and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) for the oxidation step.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be used to remove the dioxo group, yielding simpler thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Thiophene derivatives without the dioxo group.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol can be compared with other similar compounds such as:
Trans-4-chloro-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with a chlorine atom instead of bromine.
Trans-4-iodo-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with an iodine atom instead of bromine.
Trans-4-fluoro-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
Properties
IUPAC Name |
(3S,4R)-4-bromo-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROXLRSVVHUOG-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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